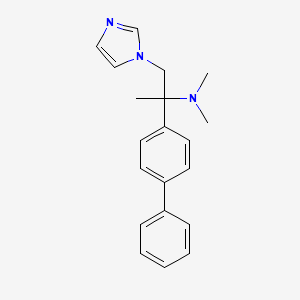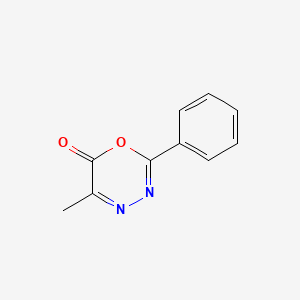
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- is a complex organic compound that belongs to the class of sulfenamides. This compound is characterized by the presence of a sulfanilyl group and a trichloromethylthio group attached to the acetamide backbone. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the trichloromethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- involves its interaction with specific molecular targets. The sulfanilyl group can interact with enzymes and proteins, altering their activity. The trichloromethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A related compound used as a solvent in various industrial applications.
Sulfonamides: Compounds with a sulfonamide group, widely used in pharmaceuticals.
Uniqueness
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- is unique due to the presence of both sulfanilyl and trichloromethylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from simpler acetamide derivatives and other sulfonamides .
Properties
CAS No. |
99055-22-8 |
|---|---|
Molecular Formula |
C9H9Cl3N2O3S2 |
Molecular Weight |
363.7 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonyl-N-(trichloromethylsulfanyl)acetamide |
InChI |
InChI=1S/C9H9Cl3N2O3S2/c1-6(15)14(18-9(10,11)12)19(16,17)8-4-2-7(13)3-5-8/h2-5H,13H2,1H3 |
InChI Key |
RIMDANRSXVIWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(SC(Cl)(Cl)Cl)S(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


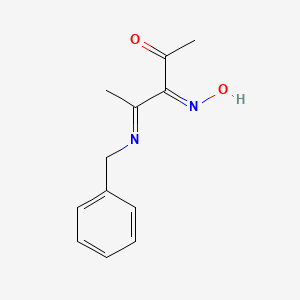

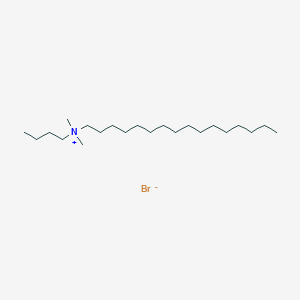
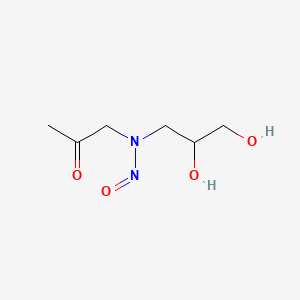
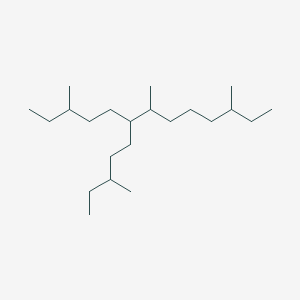

![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
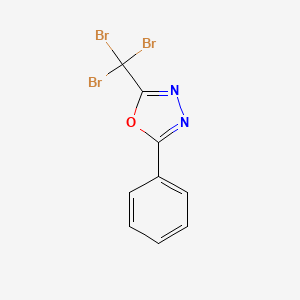
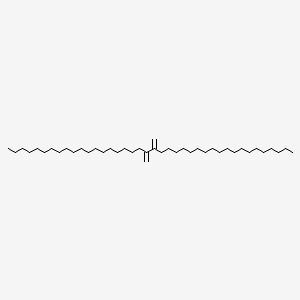

![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
